molecular formula C7H6N4O2 B12846578 Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate

Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate

Cat. No.: B12846578
M. Wt: 178.15 g/mol
InChI Key: IEGPPRBYHQAPBS-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are mild, and the process demonstrates good functional group tolerance, resulting in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve mild temperatures and standard laboratory solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The compound’s structure allows it to bind to these enzymes, blocking their activity and exerting therapeutic effects.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)5-6-9-4-10-11(6)3-2-8-5/h2-4H,1H3

InChI Key

IEGPPRBYHQAPBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=N2

Origin of Product

United States

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